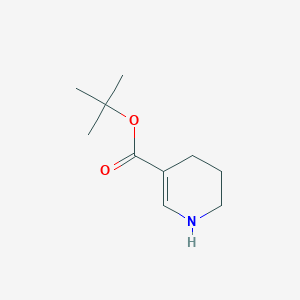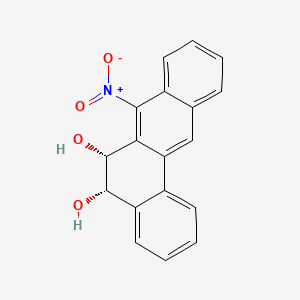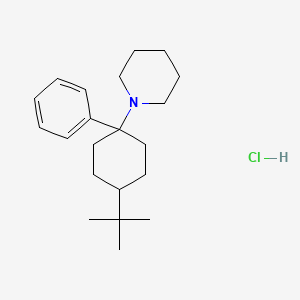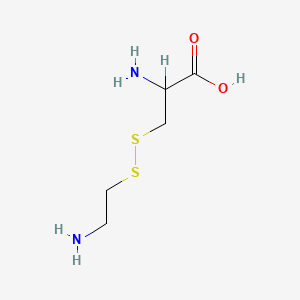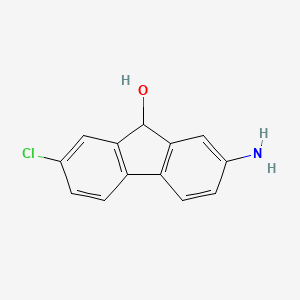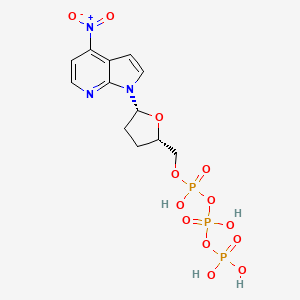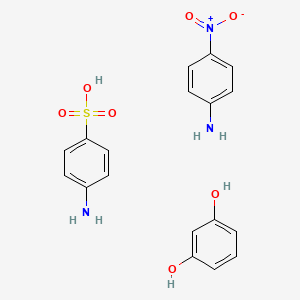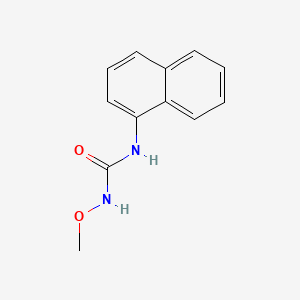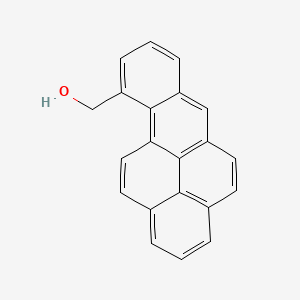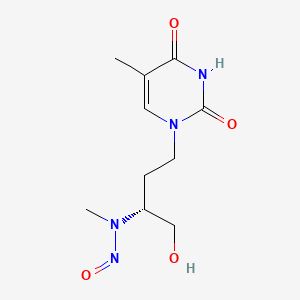![molecular formula C11H9ClN2O3 B12806005 5-[(4-Chlorophenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 37556-14-2](/img/structure/B12806005.png)
5-[(4-Chlorophenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 197084 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in research and development, particularly in the areas of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 197084 involves a series of chemical reactions that require precise conditions. The exact synthetic route can vary, but it generally includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials that undergo a series of transformations.
Reaction Conditions: The reactions typically require specific temperatures, pressures, and catalysts to proceed efficiently.
Purification: After the reactions, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain NSC 197084 in its pure form.
Industrial Production Methods
In an industrial setting, the production of NSC 197084 is scaled up to meet demand. This involves optimizing the synthetic route to ensure high yield and purity. Industrial production methods may include:
Batch Processing: This method involves producing the compound in large batches, allowing for better control over reaction conditions.
Continuous Processing: In this method, the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for more efficient production.
Chemical Reactions Analysis
Types of Reactions
NSC 197084 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving NSC 197084 often require specific reagents and conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed
The major products formed from the reactions of NSC 197084 depend on the type of reaction and the conditions used. For example:
Oxidation: The product may be a more oxidized form of NSC 197084.
Reduction: The product may be a more reduced form of NSC 197084.
Substitution: The product may have a different functional group replacing the original one.
Scientific Research Applications
NSC 197084 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: NSC 197084 is used in biological studies to understand its effects on cellular processes and pathways.
Medicine: The compound is investigated for its potential therapeutic effects and its role in drug development.
Industry: NSC 197084 is used in industrial processes, including the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of NSC 197084 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Receptors: NSC 197084 may bind to specific receptors on the surface of cells, triggering a cascade of intracellular events.
Modulating Enzymes: The compound may inhibit or activate enzymes involved in various biochemical pathways.
Altering Gene Expression: NSC 197084 may influence the expression of certain genes, leading to changes in cellular function.
Comparison with Similar Compounds
NSC 197084 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 125973: This compound has a similar structure but different functional groups, leading to different chemical properties and applications.
NSC 19044: Another related compound with distinct biological activities and uses.
In comparison, NSC 197084 stands out due to its specific chemical structure and the unique effects it exerts in various scientific applications.
Properties
CAS No. |
37556-14-2 |
|---|---|
Molecular Formula |
C11H9ClN2O3 |
Molecular Weight |
252.65 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H9ClN2O3/c12-7-3-1-6(2-4-7)5-8-9(15)13-11(17)14-10(8)16/h1-4,8H,5H2,(H2,13,14,15,16,17) |
InChI Key |
UOOKDUSRLHMKIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)NC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


